

An In-depth Technical Guide to Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Adipic acid monoethyl ester*

Cat. No.: *B1208492*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **adipic acid monoethyl ester**, a valuable bifunctional molecule in organic synthesis and various research applications. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, spectral data for characterization, and key applications in drug development and materials science.

Chemical Identity and Properties

Adipic acid monoethyl ester, a mono-ester of adipic acid, is also known by several synonyms. Its chemical structure features a terminal carboxylic acid and a terminal ethyl ester, making it a versatile building block in chemical synthesis.

IUPAC Name: 6-ethoxy-6-oxohexanoic acid[1]

Synonyms: Monoethyl adipate, Ethyl hydrogen adipate, Adipic acid, monoethyl ester[2]

CAS Number: 626-86-8

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol [3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Adipic Acid Monoethyl Ester**

Property	Value	Reference
Appearance	Off-white low melting solid	[4]
Melting Point	28-29 °C	[5]
Boiling Point	180 °C at 18 mmHg	[5]
Density	0.98 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.439	[5]
Solubility	Soluble in water	[5]

Synthesis of Adipic Acid Monoethyl Ester

The most common and straightforward method for the synthesis of **adipic acid monoethyl ester** is the Fischer esterification of adipic acid with ethanol, using a strong acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the monoester, the reaction conditions, particularly the stoichiometry of the reactants, must be carefully controlled.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.

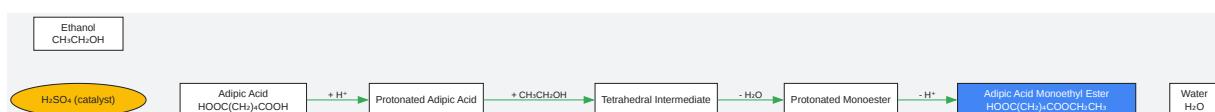
Materials:

- Adipic acid
- Absolute ethanol
- Concentrated sulfuric acid (H₂SO₄)
- Toluene (optional, for azeotropic removal of water)
- Sodium bicarbonate (NaHCO₃), saturated solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Apparatus for distillation (simple or fractional, depending on purity requirements)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine adipic acid and a molar excess of absolute ethanol. A 1:1 to 1:3 molar ratio of adipic acid to ethanol is typically used to favor mono-esterification.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the adipic acid) to the reaction mixture.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Solvent Removal: If the reaction was performed with a large excess of ethanol, remove the excess ethanol using a rotary evaporator.

- Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
- Washing: Wash the combined organic extracts sequentially with a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and unreacted adipic acid), water, and brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
- Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The crude **adipic acid monoethyl ester** can be further purified by vacuum distillation.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification of adipic acid to produce **adipic acid monoethyl ester**.

[Click to download full resolution via product page](#)

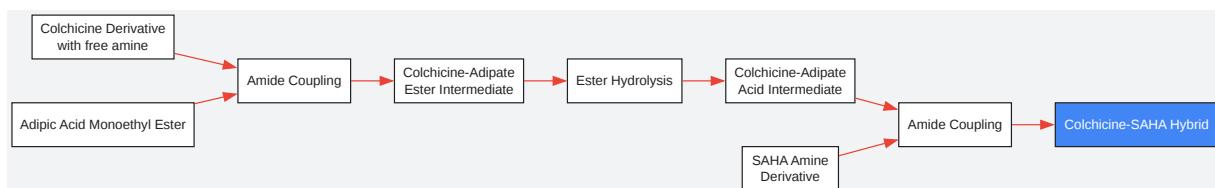
Caption: Fischer esterification of adipic acid with ethanol.

Spectral Data for Characterization

The following table summarizes the available spectral data for the characterization of **adipic acid monoethyl ester**.

Table 2: Spectral Data of **Adipic Acid Monoethyl Ester**

Technique	Data	Source
¹ H NMR	<p>Predicted (CDCl_3): δ 9.60 (br s, 1H, -COOH), 4.10 (q, $J=7.1$ Hz, 2H, -OCH₂CH₃), 2.60 (t, $J=7.0$ Hz, 2H, -CH₂COOH), 2.30 (t, $J=7.0$ Hz, 2H, -CH₂COOEt), 1.60 (m, 4H, -CH₂CH₂-), 1.25 (t, $J=7.1$ Hz, 3H, -OCH₂CH₃).</p>	<p>Predicted data based on chemical structure.</p>
¹³ C NMR	<p>No experimental data found.</p> <p>Predicted shifts would be approximately: δ 179 (-COOH), 173 (-COOR), 60 (-OCH₂), 34 (-CH₂COOH), 33 (-CH₂COOR), 24, 24 (-CH₂CH₂-), 14 (-CH₃).</p>	<p>Predicted data based on chemical structure.</p>
IR (Infrared) Spectroscopy	<p>Broad O-H stretch (~3300-2500 cm^{-1}), C=O stretch (carboxylic acid dimer, ~1710 cm^{-1}), C=O stretch (ester, ~1735 cm^{-1}), C-O stretch (~1200-1100 cm^{-1}).</p>	<p>[6][7]</p>
Mass Spectrometry (MS)	<p>The NIST WebBook provides the electron ionization mass spectrum. Key fragments would arise from the loss of the ethyl group, ethoxy group, and cleavage of the aliphatic chain.</p>	<p>[8]</p>

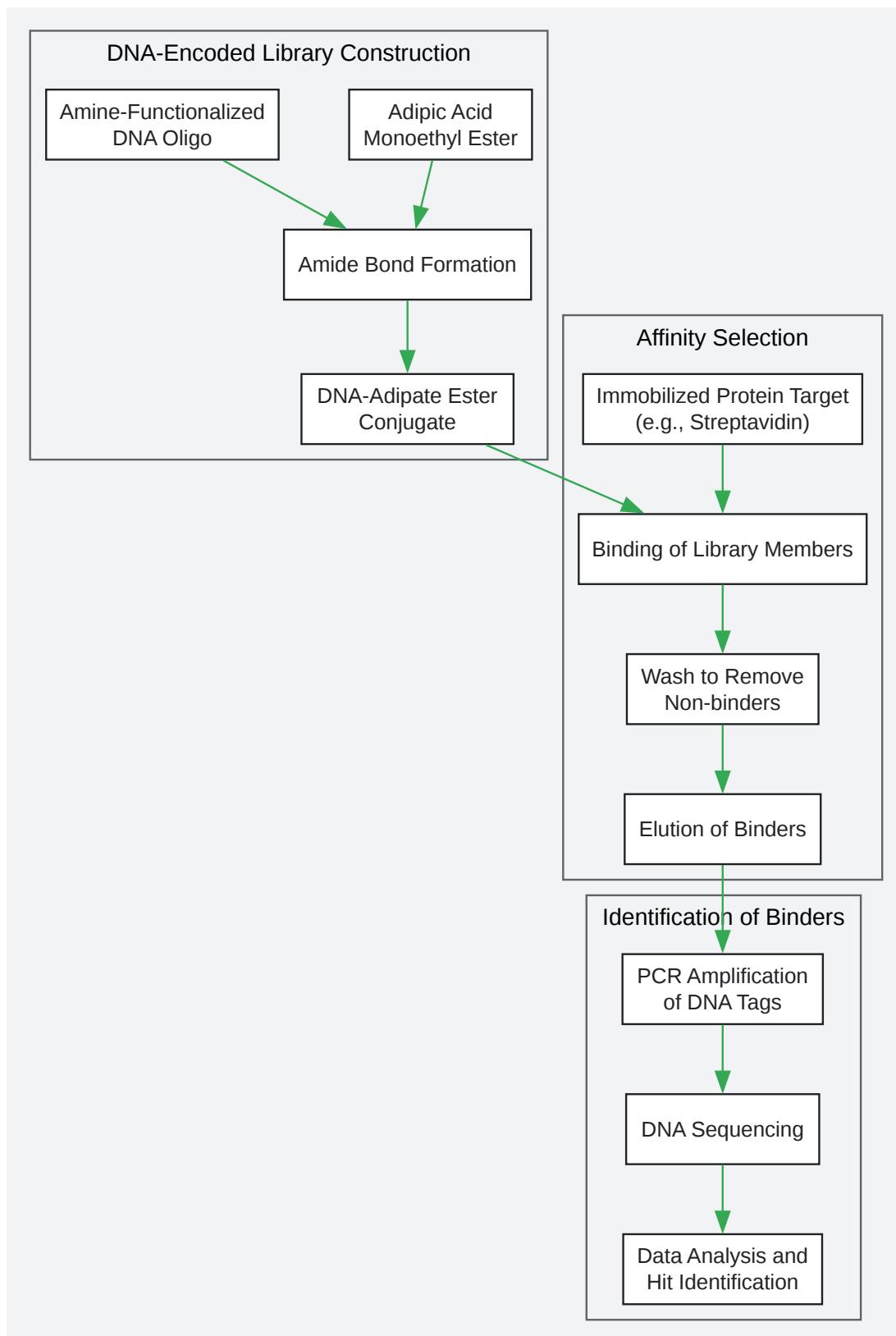

Applications in Research and Drug Development

Adipic acid monoethyl ester serves as a valuable intermediate and building block in several areas of chemical and pharmaceutical research.[5]

Synthesis of Bioactive Molecules

Adipic acid monoethyl ester has been utilized as a reagent in the synthetic preparation of colchicine-SAHA (suberanilohydroxamic acid) hybrids.[4] These hybrid molecules are designed as potential antitumor agents, combining the microtubule-targeting properties of colchicine with the histone deacetylase (HDAC) inhibitory activity of SAHA. The **adipic acid monoethyl ester** acts as a linker, connecting the two pharmacophores.

Workflow for Synthesis of Colchicine-SAHA Hybrids:


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Colchicine-SAHA hybrids.

DNA-Encoded Chemical Libraries

Adipic acid monoethyl ester is employed in the construction of DNA-encoded chemical libraries (DECLs).[4] DECLs are vast collections of chemical compounds individually coupled to a unique DNA barcode. These libraries are used for the rapid screening and identification of ligands for protein targets. The carboxylic acid functionality of **adipic acid monoethyl ester** allows for its conjugation to DNA strands functionalized with an amine, while the ester group can be further modified. This bifunctionality makes it a useful scaffold for creating diverse chemical libraries. One specific application has been in the selection of streptavidin binders from a DNA-encoded chemical library.[4][6]

Logical Relationship in DECL Screening:

[Click to download full resolution via product page](#)

Caption: Workflow for DECL-based ligand discovery.

Use as a Plasticizer

Adipic acid esters, in general, are widely used as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).^{[7][9]} While diethyl and dioctyl adipates are more common, monoethyl adipate also possesses plasticizing properties.^{[8][10]} Its structure allows it to intersperse between polymer chains, reducing intermolecular forces and thereby increasing the material's flexibility. It is particularly noted for enhancing low-temperature performance in plastics.^[8]

Conclusion

Adipic acid monoethyl ester is a versatile and valuable chemical compound with a well-established synthesis protocol. Its bifunctional nature makes it an important building block in the synthesis of complex bioactive molecules and a useful component in the construction of DNA-encoded chemical libraries for drug discovery. Furthermore, its properties as a plasticizer highlight its utility in materials science. This guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize **adipic acid monoethyl ester** in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Adipic acid monoethyl ester - High purity | EN [georganics.sk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Monoethyl Adipate | 626-86-8 [chemicalbook.com]
- 5. Selection of streptavidin binders from a DNA-encoded chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers - TAINUO CHEMICAL [sinotainuo.com]

- 7. nbinno.com [nbinno.com]
- 8. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Monoethyl Adipate - Properties & Specifications [histry-chem.com]
- 10. ruidea.en.made-in-china.com [ruidea.en.made-in-china.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Adipic Acid Monoethyl Ester]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208492#adipic-acid-monoethyl-ester-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com